(9Z)-12-hydroxyoctadec-9-enoic acid

Catalog No.
S541399
CAS No.
141-22-0
M.F
C18H34O3
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9Z)-12-hydroxyoctadec-9-enoic acid

CAS Number

141-22-0

Product Name

(9Z)-12-hydroxyoctadec-9-enoic acid

IUPAC Name

(Z)-12-hydroxyoctadec-9-enoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-

InChI Key

WBHHMMIMDMUBKC-XFXZXTDPSA-N

SMILES

Array

solubility

3.46 mg/mL at 25 °C

Synonyms

12-D-hydroxy-9-trans-octadecenoic acid, 12-hydroxy-9-octadecenic acid, 12-hydroxy-9-octadecenoic acid, 12-hydroxyoctadec-cis-9-enoic acid, 9-octadecenoic acid, 12-hydroxy-, (9E,12R)-, ricinelaidic acid, ricinoleic acid, ricinoleic acid, (R-(E))-isomer

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O

The exact mass of the compound Ricinoleic acid is 298.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3460 mg/l (at 25 °c)soluble in alcohol, acetone, ether, chloroformin water, 3.46x10+3 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Complex Mixtures - Biological Products - Plant Preparations - Plant Oils - Castor Oil - Ricinoleic Acids - Supplementary Records. It belongs to the ontological category of (9Z)-12-hydroxyoctadec-9-enoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

(9Z)-12-hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid (CAS: 141-22-0), is an omega-9 unsaturated fatty acid distinguished by a secondary hydroxyl group at the C12 position[1]. This trifunctional molecule—featuring a carboxyl group, a C9=C10 double bond, and a C12 hydroxyl group—serves as a highly reactive, bio-based industrial precursor. Unlike standard C18 fatty acids, ricinoleic acid exhibits distinctive baseline viscosity, optical activity, and complete solubility in polar solvents like ethanol [2]. In procurement contexts, it is primarily sourced for its native hydroxyl functionality, which bypasses the need for costly synthetic functionalization steps in the production of polyurethanes, estolides, premium biolubricants, and specialized cosmetic surfactants [3].

Attempting to substitute ricinoleic acid with its closest unhydroxylated analog, oleic acid, results in immediate process failures in both polymerization and formulation workflows [1]. Because oleic acid lacks the C12 hydroxyl group, it cannot undergo direct urethane linkage; utilizing it for polyurethane synthesis requires aggressive, multi-step chemical modifications such as epoxidation or hydroformylation to artificially introduce hydroxyl sites. Furthermore, the absence of intermolecular hydrogen bonding in oleic acid drastically reduces its kinematic viscosity and eliminates its solubility in polar alcohols like ethanol [2]. Consequently, substituting oleic acid into formulations designed for ricinoleic acid leads to phase separation in cosmetics and catastrophic loss of film thickness and thermal stability in high-performance biolubricants.

Direct Polyurethane Synthesis Compatibility via Native Hydroxyl Functionality

Ricinoleic acid possesses a native secondary hydroxyl group at the C12 position, providing a direct reactive site for isocyanate cross-linking with a natural hydroxyl value of approximately 160 mg KOH/g . In contrast, oleic acid possesses a native hydroxyl value of near 0 mg KOH/g and requires multi-step chemical modification (such as epoxidation followed by ring-opening, or hydroformylation) to introduce reactive hydroxyl groups before it can be utilized in polyurethane synthesis [1]. Utilizing ricinoleic acid enables immediate self-condensation or reaction with diisocyanates to form thermoplastic elastomer polyurethanes, bypassing hazardous and time-consuming intermediate steps.

Evidence DimensionNative Hydroxyl Value and Synthesis Steps
Target Compound DataRicinoleic acid: ~160 mg KOH/g (Direct isocyanate reaction)
Comparator Or BaselineOleic acid: ~0 mg KOH/g (Requires epoxidation/hydroformylation)
Quantified DifferenceElimination of 1-2 synthetic functionalization steps and ~160 mg KOH/g higher native OH value
ConditionsBio-polyol preparation for polyurethane elastomer synthesis

Eliminates costly, time-consuming, and hazardous functionalization steps for manufacturers producing bio-based polyurethanes and elastomers.

Elevated Kinematic Viscosity and Lubricity for Estolide Production

The C12 hydroxyl group in ricinoleic acid induces strong intermolecular hydrogen bonding, significantly elevating the viscosity of its derivatives compared to non-hydroxylated analogs. In comparative tribological studies, estolides synthesized from ricinoleic acid achieved kinematic viscosities up to approximately 6700 mm2/s [1]. Conversely, estolides derived from oleic acid displayed substantially lower viscosities and inferior low-temperature crystallization profiles. The delayed crystallization in ricinoleic acid derivatives directly yields improved low-temperature flow properties for hydraulic fluids [1].

Evidence DimensionKinematic Viscosity of Derived Estolides
Target Compound DataRicinoleic acid estolides: up to ~6700 mm2/s
Comparator Or BaselineOleic acid estolides: Substantially lower baseline viscosity
Quantified DifferenceMassive increase in kinematic viscosity and significantly delayed low-temperature crystallization
ConditionsAcid-catalyzed estolide synthesis for biolubricant characterization

Provides the critical high-viscosity and low-temperature stability required for formulating premium industrial biolubricants and heavy-duty hydraulic fluids.

Enhanced Polar Solvent Solubility for Formulation Stability

Unlike standard long-chain fatty acids which are highly hydrophobic, ricinoleic acid exhibits distinctive solubility in polar organic solvents such as ethanol and methanol[1]. This behavior is driven by the increased polarity imparted by the secondary hydroxyl group. While oleic acid and stearic acid are largely insoluble in alcohols at room temperature, ricinoleic acid readily dissolves, preventing phase separation in complex cosmetic, deodorant, and surfactant formulations [2].

Evidence DimensionSolubility in Polar Alcohols (e.g., Ethanol)
Target Compound DataRicinoleic acid: Soluble / Completely miscible
Comparator Or BaselineOleic acid / Stearic acid: Insoluble or poorly soluble
Quantified DifferenceBinary shift from insoluble to completely miscible in ethanol at room temperature
ConditionsRoom temperature solvent mixing for cosmetic and chemical formulations

Ensures formulation stability and prevents phase separation in alcohol-based personal care products, inks, and specialized chemical blends.

Bio-based Polyurethane and Elastomer Manufacturing

Because of its native C12 hydroxyl group, ricinoleic acid is the right choice for synthesizing bio-based polyurethanes and thermoplastic elastomers[1]. Buyers should procure this exact compound when they need to react a fatty acid directly with diisocyanates, avoiding the costly and hazardous epoxidation steps required when using oleic acid or standard vegetable oil derivatives.

High-Performance Biolubricants and Estolides

Ricinoleic acid is highly preferred in the formulation of premium industrial biolubricants, metalworking fluids, and hydraulic oils [2]. Its capacity to form hydrogen bonds results in estolides with kinematic viscosities up to 6700 mm2/s and enhanced low-temperature stability, outperforming standard oleic acid-based lubricants in heavy-duty tribological applications.

Alcohol-Based Cosmetic and Personal Care Formulations

In the cosmetics and personal care industry, ricinoleic acid is selected over other C18 fatty acids due to its complete solubility in ethanol and other polar solvents [3]. This distinctive solvation property ensures that deodorants, lipsticks, and specialized skin-conditioning surfactants remain stable and do not phase-separate during storage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Color/Form

Colorless to yellow viscous liquid

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

298.25079494 Da

Monoisotopic Mass

298.25079494 Da

Boiling Point

245 °C at 10 mm Hg

Heavy Atom Count

21

Density

0.940 at 27.4 °C/4 °C

LogP

log Kow = 6.19 (est)

Appearance

Solid powder

Melting Point

5.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9O64E391KI

Related CAS

27925-02-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 95 of 96 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure: 10 mm Hg at 226 °C

Pictograms

Irritant

Irritant

Other CAS

141-22-0
61789-44-4
10378-04-8

Absorption Distribution and Excretion

Ricinoleic acid or methyl ricinoleate was administered via gastric intubation to male rats (minimum weight of 400 g) with a cannulated thoracic duct. Lymph was collected for 48 hr, and the lipids were then extracted and separated into various lipid classes. Results indicated that Ricinoleic acid was present in the triglyceride, diglyceride, monoglyceride, and free fatty acid fractions. Peak absorption of ricinoleic acid occurrred within 30 min post administration. Ricinoleic acid was not present in the phospholipid or cholesterol ester fractions of the lymph lipids.
The skin penetration of ricinoleic acid in vivo /was investigated/ using rats that were 20 to 30 days old. In order to increase the fluorescence of ricinoleic acid, either one part of methyl anthranilate or methylcholanthrene was added to 99 parts ricinoleic acid. The test substance was gently rubbed on to skin that had been clipped free of hair. Biopsies were taken at various intervals post application. The preparations were observed using a Spencer microscope with a quartz condenser. Ricinoleic acid was retained mainly in the outer strata of the epidermis. There was little evidence of deeper penetration in biopsies that were taken at 2 hr post application.
The percutaneous absorption of a radiolabeled (3H)ricinoleic acid (specific activity = 20.0 mCi/mmol) mixture was evaluated using porcine skin membranes or silastic (polydimethylsioloxane) membranes in the Bronaugh flow-through diffusion cell system. [3H]Ricinoleic acid (5%) mixtures were prepared in water containing either 5% mineral oil or 5% PEG 200. Other (3H)Ricinoleic acid mixtures were formulated with the following three commonly used cutting fluid additives: triazine, linear alkylbenzene sulfonate, and triethanolamine. At 8 hr after topical exposure, Ricinoleic acid absorption (based on amount recovered in receptor fluid) ranged from 1% to 13% in silastic membranes and 0.1% to 0.3% in porcine skin membranes. For most mixtures, peak absorption of ricinoleic acid occurred within 3 hr. The greatest ricinoleic acid peak concentrations were associated with the control mixtures containing PEG in both membranes.
/Investigators/ studied the accumulation of hydroxyl acids in depot fat after rats were fed with ricinoleic acid in two experiments. In the first experiment, adult male rats (number, strain, and weights not stated) were fed ricinoleic acid (5% emulsion, 20 mL) for 7 days. In the second experiment, the animals were fed for 27 days. Lipid extraction from the fat tissue was followed by hydrolysis to yield a fatty acid mixture. A gas-liquid chromatogram indicated appreciable amounts of the following hydroxy fatty acids with shorter chain lengths than ricinoleic acid: 10-hydroxyhexadecenoic acid (experiment 1: 0.60% of total fatty acids; experiment 2: 0.33% of total fatty acids), 8-hydroxytetradecenoic acid (experiment 1: 0.03% of total fatty acids; experiment 2: 0.08% of total fatty acids), and 6-hydroxydodecenoic acid (experiment 2: 0.03% of total fatty acids). Ricinoleic acid comprised 0.51% of total fatty acids in experiment 1 and 3.85% of total fatty acids in experiment 2.
For more Absorption, Distribution and Excretion (Complete) data for Ricinoleic acid (9 total), please visit the HSDB record page.

Metabolism Metabolites

Three healthy subjects /were/ administered castor oil (10 to 15 mL) orally. Urine was collected between 2 and 8 hr post dosing. The following three epoxydicarboxylic acids were excreted in the urine: 3,6-epoxyoctanedioic acid; 3,6-epoxydecanedioic acid; and 3,6-epoxydodecanedioic acid. These three ricinoleic acid metabolites were also detected in the urine of rats...

Wikipedia

Ricinelaidic_acid

Use Classification

Cosmetics -> Cleansing; Emollient; Emulsifying

Methods of Manufacturing

One of the simplest methods for obtaining ricinoleic acid is the hydrolysis of castor oil. Ricinoleic acid may then be separated from hydrolyzed castor oil by successive additions of urea (ie, urea complexing). According to a more recent source, ricinoleic acid results from the saponification of castor oil.
Saponification of castor oil.
Fractional distillation of hydrolyzed castor oil

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Not Known or Reasonably Ascertainable
Fabricated Metal Product Manufacturing
9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-: ACTIVE

Analytic Laboratory Methods

EMULSIFIERS WERE IDENTIFIED BY GAS CHROMATOGRAPHIC METHOD.

Interactions

Ricinoleic acid (RA) like many of the ingredients in machine cutting fluids and other industrial formulations are potential dermal irritants, yet very little is known about its permeability in skin. 3H-ricinoleic acid mixtures were formulated with three commonly used cutting fluid additives; namely, triazine (TRI), linear alkylbenzene sulfonate (LAS), and triethanolamine (TEA) and topically applied to inert silastic membranes and porcine skin in vitro as aqueous mineral oil (MO) or polyethylene glycol (PEG) mixtures. These additives significantly decreased ricinoleic acid partitioning from the formulation into the stratum corneum (SC) in PEG-based mixtures. Except for LAS, all other additives produced a more basic formulation (pH = 9.3-10.3). In silastic membranes and porcine skin, individual additives or combination of additives significantly reduced ricinoleic permeability. This trend in ricinoleic acid disposition in both membranes suggests that the mixture interaction is more physicochemical in nature and probably not related to the chemical-induced changes in the biological membrane as may be assumed with topical exposures to potentially irritant formulations.

Dates

Last modified: 08-15-2023

Frank D. Gunstone; John L. Harwood; Albert J. Dijkstra (2007). The Lipid Handbook. CRC Press. p. 1472. ISBN 978-1420009675.

James AT, Hadaway HC, Webb JP (May 1965). "The biosynthesis of ricinoleic acid". Biochem. J. 95 (2): 448–52. doi:10.1042/bj0950448. PMC 1214342. PMID 14340094.

Rider, T. H. (November 1931). "The Purification of Sodium Ricinoleate". Journal of the American Chemical Society. 53 (11): 4130–4133. doi:10.1021/ja01362a031.

Cornils, Boy; Lappe, Peter (2000). "Dicarboxylic Acids, Aliphatic". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a08_523.

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Vieira C, Evangelista S, Cirillo R, Lippi A, Maggi CA, Manzini S (2000). "Effect of ricinoleic acid in acute and subchronic experimental models of inflammation". Mediators Inflamm. 9 (5): 223–8. doi:10.1080/09629350020025737. PMC 1781768. PMID 11200362.

Tunaru S, Althoff TF, Nüsing RM, Diener M, Offermanns S (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors". Proc Natl Acad Sci USA. 109 (23): 9179–9184. Bibcode:2012PNAS..109.9179T. doi:10.1073/pnas.1201627109. PMC 3384204. PMID 22615395.

US 4398937, van Aller RT, Pessoney GF, "Selective algaecides for control of cyanochloronta", published 1983

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